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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B15541331

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical and chemical properties
of stevia powder, with a primary focus on the major steviol glycosides, stevioside and
rebaudioside A. The information presented herein is intended to support research,
development, and quality control activities involving this natural, high-intensity sweetener.

Physicochemical Properties

Stevia powder, derived from the leaves of Stevia rebaudiana Bertoni, is a white to off-white
crystalline powder or granular substance.[1] Its intense sweetness, ranging from 200 to 400
times that of sucrose, is attributed to the presence of various steviol glycosides.[1][2][3][4][5]

Melting Point

The melting point of steviol glycosides is a key indicator of purity. There is some variability in
the reported melting points for rebaudioside A, which may be attributed to different analytical
methods or purity levels of the samples tested. Stevioside has a more consistently reported
melting point.
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Compound Melting Point (°C)
Rebaudioside A 196-198[1], 242-244[6][7], 235[8], 210-215[9]
Stevioside 196-198[1]

Solubility

The solubility of stevia powder is influenced by the specific steviol glycoside composition, the
solvent, and the temperature. Generally, stevia extracts are weakly soluble in water and more
soluble in ethanol.[10][11][12][13][14] The solubility of both stevioside and rebaudioside A is
enhanced in ethanol-water mixtures compared to either solvent alone.[14]

Solvent Stevioside Solubility Rebaudioside A Solubility
Poorly soluble[10][11][12][13]

Water [14] Poorly soluble[11][12][13][14]

Ethanol Highly soluble[1][10] Poorly soluble[11][12][13][14]
Solubility is significantly Solubility is significantly

Ethanol-Water Mixtures ) )
increased[14] increased[14]

A study on the solubility of stevioside and rebaudioside A in water and ethanol mixtures at
various temperatures provides more detailed quantitative data. For instance, in a 70:30
ethanol-water mixture at 50°C, the solubility of stevioside and rebaudioside A was found to be
310.3 g/L and 213.7 g/L, respectively.[14]

Stability

Steviol glycosides exhibit high stability under various conditions, making them suitable for a
wide range of applications in the food and pharmaceutical industries.

o Thermal Stability: Stevia is heat-stable, allowing it to be used in baked goods and other
products that require high-temperature processing.[1][3][15][16] Stevioside, in its solid form,
is stable up to 120°C.[17] In aqueous solutions, it is stable over a wide pH range at elevated
temperatures.[17]
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e pH Stability: Stevia is stable over a broad pH range, typically from pH 2 to 10.[1][2][3][15][16]
[17][18] This allows for its use in acidic beverages and other low-pH formulations.

» Fermentation: Stevia is non-fermentable, meaning it does not support the growth of yeast or
bacteria.[3][15][16][18]

Particle and Powder Characterization

The physical characteristics of stevia powder, such as particle size and flow properties, are
critical for handling, processing, and formulation development.

Particle Size

The patrticle size of stevia powder affects its dissolution rate, flowability, and uniformity in a
blend.[19] Commercially available stevia powders come in a range of particle sizes, from 30 to
230 mesh.[20]

Property Description

30 - 230 mesh (approximately 600 - 63

Particle Size Range )
micrometers)[20]

Affects dissolution, flowability, and mixing

Importance _
properties[19][21]

Flow and Thermal Properties

The flow and thermal properties of stevia powder are influenced by its moisture content.
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Property

Range of Values

Flow Properties

Angle of Internal Friction

41.13° to 46.3°

Effective Angle of Internal Friction

47.8° 10 52.5°

Flow Index

0.27t0 0.48

Thermal Properties

Thermal Conductivity

0.091t0 0.115 W-m~—1.K™1

Thermal Diffusivity

0.103t0 0.121 mm2-s—1

Volumetric Specific Heat

0.865to 1.019 MJ-m—3-K~1

Data is presented for stevia powder with

moisture contents ranging from 4.96% to

25.79% (W.b.).[22]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification, quantification, and structural

elucidation of steviol glycosides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in stevia extracts. Key characteristic peaks in the FTIR spectrum of stevia

include:
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Wavenumber (cm~?) Assignment

~3300 O-H stretching (hydrogen-bonded)[23][24]
~2916 C-H stretching (sp® hybridized)[23]

~1736 C=0 stretching (ester)[23]

~1635 C=C stretching[24]

~1065 C-0O stretching[23]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantification of steviol glycosides. The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has a published method for the
determination of steviol glycosides using UV detection at 210 nm.[25][26] A purified sample of
stevioside showed a UV-Vis spectrum with an absorption maximum at 206.49 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of steviol glycosides. Both H
and 3C NMR have been used to assign the chemical shifts of rebaudioside A and other steviol
glycosides.[27][28][29][30][31] The spectra are typically recorded in pyridine-ds.[27][29][30]

Biological Interaction and Sensory Perception

The sweet taste of steviol glycosides is mediated by the TLR2/T1R3 sweet taste receptor.[32]
However, some steviol glycosides can also elicit a bitter aftertaste, which is attributed to their
interaction with the hTAS2R4 and hTAS2R14 bitter taste receptors.[33][34]

Signaling Pathway for Sweet and Bitter Taste

The perception of sweet and bitter tastes involves a G-protein coupled receptor (GPCR)
signaling cascade.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://scialert.net/fulltext/?doi=rjmp.2016.349.355
https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://scialert.net/fulltext/?doi=rjmp.2016.349.355
https://www.researchgate.net/publication/330261076_Quantitative_analysisof_stevioside_and_rebaudioside_a_in_steviarebaudiana_leaves_using_infrared_spectroscopy_and_multivariate_calibration
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-293-LC-Steviol-Glycoside-LPN2976-EN.pdf
https://tools.thermofisher.com/content/sfs/brochures/AN-241-HPLC-Steviol-Glycosides-UV-ELS-AN70235-EN.pdf
https://pubmed.ncbi.nlm.nih.gov/19889398/
https://www.researchgate.net/figure/H-NMR-spectrum-of-extracted-rebaudioside-A-Spectral-data-of-extracted-rebaudioside-A_fig3_289724559
http://www.ijpsi.org/Papers/Vol2(10)/I0210036040.pdf
https://files.core.ac.uk/download/pdf/236289730.pdf
https://www.scirp.org/journal/paperinformation?paperid=36805
https://pubmed.ncbi.nlm.nih.gov/19889398/
http://www.ijpsi.org/Papers/Vol2(10)/I0210036040.pdf
https://files.core.ac.uk/download/pdf/236289730.pdf
https://books.rsc.org/books/edited-volume/664/chapter/360490/Sensory-Effects-of-Steviol-Glycosides-Taste
https://www.foodnavigator-usa.com/Article/2012/07/27/Researchers-identify-how-different-stevia-extracts-are-perceived/
https://www.tum.de/en/news-and-events/all-news/press-releases/details/29622
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

(e.g., Rebaudioside A)

Bitter Taste

TS Saen, S pics: TReeCreme) B cotcoprzaon IR Mo
Sweet Taste

e S e ] PN pe—

\ 4

Physical Characterization

!

Stevia Powder Sample

Chemical ClI

\ 4

Particle Size Analysis

Flow Property Analysis

Thermal Analysis (DSC/TGA)

HPLC-UV (Quantification)

FTIR (Functional Groups)

NMR (Structure Elucidation)

Yy

Comprehensive Report

AA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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